molecular formula C13H21Cl2N5 B8091123 N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (dihydrochloride)

N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (dihydrochloride)

Cat. No.: B8091123
M. Wt: 318.2 g/mol
InChI Key: KSODOXNLLQKTEM-NAUXGDFUSA-N
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Description

N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) is an intriguing compound due to its unique structural features and significant applications in various scientific fields. This compound belongs to the class of heterocyclic compounds and is notable for its potential roles in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) involves several key steps:

  • Starting Materials: : The preparation begins with readily available starting materials such as pyrrolo[2,3-d]pyrimidine and 4-methylpiperidine.

  • Key Reactions: : The synthesis typically involves:

    • Alkylation reactions to introduce the methyl group.

    • Amine group functionalization to form the desired amine derivative.

    • Stereoselective synthesis to ensure the correct (3S,4S) configuration.

  • Reaction Conditions: : These reactions are often conducted under controlled temperatures and using specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

  • Large-scale batch reactors for the synthesis steps.

  • Advanced purification techniques, such as chromatography, to isolate the pure compound.

  • Stringent quality control processes to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) undergoes various types of chemical reactions:

  • Oxidation: : This compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions may convert this compound into different reduced forms.

  • Substitution: : It can participate in substitution reactions, where one functional group is replaced by another.

  • Common Reagents and Conditions: : Common reagents used include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

  • Major Products: : The major products from these reactions depend on the specific reagents and conditions used but typically include various functionalized derivatives of the original compound.

Scientific Research Applications

N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) has a wide range of scientific research applications:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : Researchers use this compound to study biological processes at the molecular level.

  • Medicine: : It is investigated for its potential therapeutic effects in treating various diseases.

  • Industry: : This compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) exerts its effects involves:

  • Molecular Targets: : It interacts with specific enzymes or receptors in biological systems.

  • Pathways: : It affects various biochemical pathways, potentially leading to changes in cellular function.

Comparison with Similar Compounds

When compared to other similar compounds, N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) stands out due to:

  • Structural Uniqueness: : Its specific stereochemistry and functional groups.

  • Reactivity: : Unique reaction profiles and products compared to other heterocyclic compounds.

  • Applications: : Diverse applications in multiple scientific fields.

List of Similar Compounds

  • N-Methyl-N-(4-methylpiperidin-3-yl)-6H-pyrrolo[2,3-d]pyrimidin-4-amine

  • N-Ethyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • 4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Properties

IUPAC Name

N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODOXNLLQKTEM-NAUXGDFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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